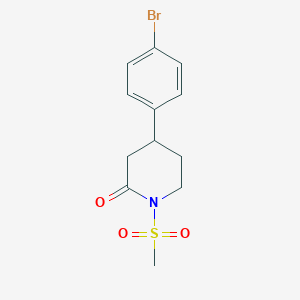
4-(4-Bromophenyl)-1-(methylsulfonyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32220404 is a chemical compound with unique properties and applications in various fields It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220404 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to produce MFCD32220404, followed by purification to remove any impurities.
Industrial Production Methods
In industrial settings, the production of MFCD32220404 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk synthesis: Using large quantities of reagents and optimized reaction conditions to produce MFCD32220404 on a large scale.
Quality control: Implementing rigorous testing protocols to ensure the purity and quality of the final product.
Packaging and storage: Proper packaging to prevent contamination and degradation, and storage under controlled conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
MFCD32220404 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using specific reducing agents under controlled conditions.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD32220404 typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Temperature and pressure: Reactions are often conducted at elevated temperatures and pressures to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of MFCD32220404 depend on the type of reaction and the reagents used. For example:
Oxidation: Produces oxidized derivatives with altered functional groups.
Reduction: Results in reduced forms with different chemical properties.
Substitution: Yields substituted compounds with new functional groups.
Scientific Research Applications
MFCD32220404 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32220404 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target molecules: Interacts with proteins, enzymes, or receptors to modulate their activity.
Pathway modulation: Influences biochemical pathways to produce desired effects.
Cellular effects: Alters cellular processes such as signal transduction, gene expression, and metabolic activity.
Properties
Molecular Formula |
C12H14BrNO3S |
|---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-methylsulfonylpiperidin-2-one |
InChI |
InChI=1S/C12H14BrNO3S/c1-18(16,17)14-7-6-10(8-12(14)15)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3 |
InChI Key |
GJXICGSZNFGNMY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


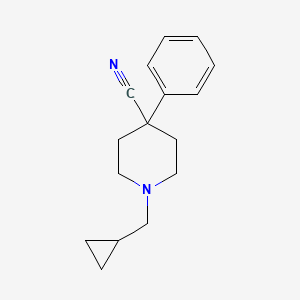
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
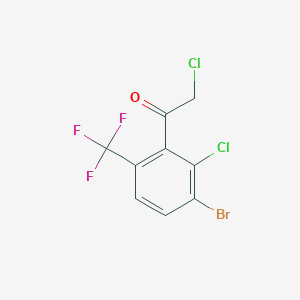

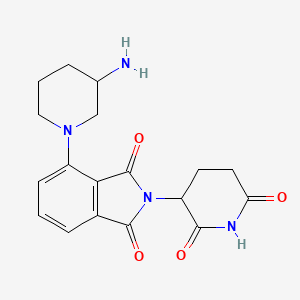
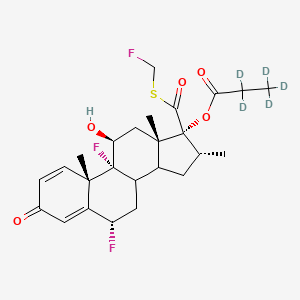
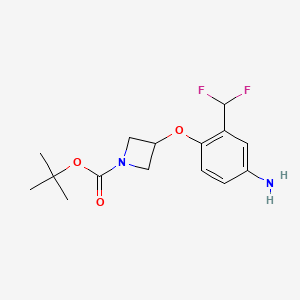
![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)

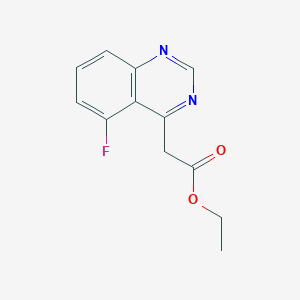
![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)



